molecular formula C32H26N2O3S B15013052 (5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

(5E)-5-[4-(benzyloxy)benzylidene]-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B15013052
M. Wt: 518.6 g/mol
InChI Key: GQTWWMPVXZQYBE-ZTKZIYFRSA-N
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Description

The compound (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic molecule with potential applications in various fields of chemistry, biology, and medicine. This compound features a unique structure characterized by multiple aromatic rings and functional groups, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE can be achieved through several synthetic routes. Common methods include:

Industrial Production Methods

Industrial production of this compound may involve scaling up the above methods, optimizing reaction conditions, and ensuring consistent quality and yield. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

The compound (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-1-(3,4-DIMETHYLPHENYL)-3-PHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE lies in its specific structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H26N2O3S

Molecular Weight

518.6 g/mol

IUPAC Name

(5E)-1-(3,4-dimethylphenyl)-3-phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C32H26N2O3S/c1-22-13-16-27(19-23(22)2)34-31(36)29(30(35)33(32(34)38)26-11-7-4-8-12-26)20-24-14-17-28(18-15-24)37-21-25-9-5-3-6-10-25/h3-20H,21H2,1-2H3/b29-20+

InChI Key

GQTWWMPVXZQYBE-ZTKZIYFRSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/C(=O)N(C2=S)C5=CC=CC=C5)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)N(C2=S)C5=CC=CC=C5)C

Origin of Product

United States

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